Molecular Scaffold Identity: Distinguishing Benzimidazo[2,1-a]phthalazin-10-amine from Core‑Modified Analogs
Benzimidazo[2,1-a]phthalazin-10-amine differs from the related imidazo[2,1-a]phthalazine core by the presence of a fused benzene ring on the imidazole moiety, which increases molecular weight and alters physicochemical properties. The parent imidazo[2,1-a]phthalazine (C10H7N3, MW 169.18) is a p38 MAP kinase inhibitor scaffold, while the benzimidazo[2,1-a]phthalazin-10-amine core (C14H10N4, MW 234.26) introduces an additional hydrogen‑bond donor (the 10‑amine) and a larger aromatic surface [1][2].
| Evidence Dimension | Molecular weight and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | MW 234.26 g/mol; 1 H‑bond donor (10‑NH2) |
| Comparator Or Baseline | Imidazo[2,1-a]phthalazine (MW 169.18 g/mol; 0 H‑bond donors) |
| Quantified Difference | MW increase of 65.08 g/mol (+38%); gain of one H‑bond donor |
| Conditions | Calculated from molecular formula; experimental data not available |
Why This Matters
The increased molecular weight and additional hydrogen‑bond donor can improve target binding enthalpy but may reduce membrane permeability; procurement decisions must consider whether this trade‑off aligns with the intended assay conditions.
- [1] Mavel, S., et al. Synthesis of imidazo[2,1-a]phthalazines, potential inhibitors of p38 MAP kinase. Prediction of binding affinities of protein ligands. Arch Pharm (Weinheim). 2002 Jan;335(1):7-14. View Source
- [2] PubChem. Benzimidazo[2,1-a]phthalazin-10-amine. Compound Summary. View Source
